molecular formula C14H22O4 B8478357 9-(3-Hydroxy-5-oxocyclopent-1-EN-1-YL)nonanoic acid CAS No. 52419-08-6

9-(3-Hydroxy-5-oxocyclopent-1-EN-1-YL)nonanoic acid

Cat. No.: B8478357
CAS No.: 52419-08-6
M. Wt: 254.32 g/mol
InChI Key: PBMCKOFNNPUSAG-UHFFFAOYSA-N
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Description

9-(3-Hydroxy-5-oxocyclopent-1-EN-1-YL)nonanoic acid is a useful research compound. Its molecular formula is C14H22O4 and its molecular weight is 254.32 g/mol. The purity is usually 95%.
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Properties

CAS No.

52419-08-6

Molecular Formula

C14H22O4

Molecular Weight

254.32 g/mol

IUPAC Name

9-(3-hydroxy-5-oxocyclopenten-1-yl)nonanoic acid

InChI

InChI=1S/C14H22O4/c15-12-9-11(13(16)10-12)7-5-3-1-2-4-6-8-14(17)18/h9,12,15H,1-8,10H2,(H,17,18)

InChI Key

PBMCKOFNNPUSAG-UHFFFAOYSA-N

Canonical SMILES

C1C(C=C(C1=O)CCCCCCCCC(=O)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 57.2 g. of crude 4-bromo-2-(8-carboxyoctyl)cyclopent-2-en-1-one (Example 1280) in 500 ml. of acetone and 325 ml. of water at 3° C. is added 44.1 g. (0.226 moles) of silver fluoborate during a 15 minute period. The mixture is stirred at 0°-3° C. for 2 hours and filtered. The filtrate is diluted with water, saturated with solid sodium chloride, and extracted with ether. The extract is washed with saturated sodium chloride solution, dried over magnesium sulfate, and concentrated. Partition chromatography of the residue on Celite gives white crystals, m.p. 58°-66° C., λmax.MeOH =223 mμ (7800); νmax (KBr)=3340 (hydroxyl groups), 1705 (carbonyl groups), and 1625 cm-1 (olefin group).
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4-bromo-2-(8-carboxyoctyl)cyclopent-2-en-1-one
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Synthesis routes and methods II

Procedure details

To a stirred solution of 57.2 g. of crude 4-bromo-2-(8-carboxyoctyl)cyclopent-2-en-1-one (Example 100) in 500 ml. of acetone and 325 ml. of water at 3° C. is added 44.1 g. (0.226 moles) of silver fluoborate during a 15 minute period. The mixture is stirred at 0°-3° C. for 2 hours and filtered. The filtrate is diluted with water, saturated with solid sodium chloride, and extracted with ether. The extract is washed with saturated sodium chloride solution, dried over magnesium sulfate, and concentrated. Partition chromatography of the residue on Celite gives white crystals, m.p. 58°-66° C., λ max.MeOH = 223 mμ (7800); ν max (KBR) = 3340 (hydroxyl groups), 1705 (carbonyl groups), and 1625 cm-1 (olefin group).
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4-bromo-2-(8-carboxyoctyl)cyclopent-2-en-1-one
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